![molecular formula C18H20N2O2 B2718377 2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903892-52-3](/img/structure/B2718377.png)
2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, also known as CPQ, is a chemical compound that has been widely studied for its potential applications in scientific research. CPQ is a potent and selective inhibitor of the protein kinase CK2, which plays a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Catalytic Activity
A study on the synthesis and characterization of complexes bearing quinoxaline derivatives highlighted their catalytic behavior towards ethylene reactivity. The research showed that iron complexes demonstrated good catalytic activities for ethylene oligomerization and polymerization, providing insights into new catalytic systems that could be relevant for industrial applications of related chemical structures (Sun et al., 2007).
Anti-Cancer Potentials
Another significant application is found in the discovery of new anilino-3H-pyrrolo[3,2-f]quinoline derivatives with potential anti-cancer properties. These compounds showed high antiproliferative activity, acting through multiple mechanisms including DNA intercalation and inhibition of DNA topoisomerase II, suggesting promising avenues for cancer therapy (Via et al., 2008).
Development of Heterocycles
Research involving methyl 3-cyclopropyl-3-oxopropanoate explored its utility in synthesizing heterocycles with cyclopropyl substituents. This study provides foundational knowledge for developing novel compounds with potential applications in pharmaceuticals and materials science (Pokhodylo et al., 2010).
Aldosterone Synthase Inhibition
Studies on pyridine substituted 3,4-dihydro-1H-quinolin-2-ones revealed a class of compounds as potent inhibitors of aldosterone synthase, a target for treating conditions like hyperaldosteronism and myocardial fibrosis. This research offers insights into designing selective inhibitors for therapeutic use (Lucas et al., 2011).
Pharmacological Evaluation
A study on the ultrasound-mediated synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives aimed at evaluating their potential cytotoxic agents against cancer cell lines. Some compounds demonstrated selective cytotoxic effects, indicating their potential as leukemia treatments (Rao et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone are bacterial enzymes, specifically topoisomerase IV and DNA gyrase . These enzymes are crucial for bacterial nucleic acid synthesis, and their disruption leads to the inhibition of bacterial growth .
Mode of Action
2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone: interacts with its targets by binding to the enzymes topoisomerase IV and DNA gyrase, disrupting their normal function . This disruption inhibits bacterial nucleic acid synthesis, leading to the cessation of bacterial growth .
Biochemical Pathways
The action of 2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone affects the biochemical pathways related to bacterial nucleic acid synthesis . By inhibiting the enzymes topoisomerase IV and DNA gyrase, the compound disrupts the normal replication of bacterial DNA, leading to the cessation of bacterial growth .
Pharmacokinetics
The pharmacokinetics of 2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone Similar compounds in the quinolone family have been shown to have favorable pharmacokinetic properties
Result of Action
The result of the action of 2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is the inhibition of bacterial growth . By disrupting the enzymes necessary for bacterial nucleic acid synthesis, the compound prevents the bacteria from replicating, leading to the cessation of bacterial growth .
properties
IUPAC Name |
2-cyclopropyl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(11-13-6-7-13)20-10-8-15(12-20)22-16-5-1-3-14-4-2-9-19-18(14)16/h1-5,9,13,15H,6-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVPCZVADIYNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone |
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